5-chloro-1H-pyridazine-4,6-dione

Antibacterial Gram-negative MIC

Medicinal chemists targeting PARP-1 or Gram-negative pathogens often encounter scaffold inconsistency that undermines SAR reproducibility. 5-Chloro-1H-pyridazine-4,6-dione resolves this with its rigorously defined 5-chloro-4,6-dione substitution pattern. • Enables PARP-1 inhibitor programs with nanomolar-range enzyme inhibition • Potent against E. coli (MIC 0.892-3.744 μg/mL, surpassing chloramphenicol) • Low cytotoxicity (IC50 > 64 µg/mL in primary rat hepatocytes) Custom synthesis ensures batch-to-batch consistency for reproducible biological data.

Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
Cat. No. B12354123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-pyridazine-4,6-dione
Molecular FormulaC4H3ClN2O2
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1=NNC(=O)C(C1=O)Cl
InChIInChI=1S/C4H3ClN2O2/c5-3-2(8)1-6-7-4(3)9/h1,3H,(H,7,9)
InChIKeyVLQJVTWYIHZITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-pyridazine-4,6-dione: Overview


5-Chloro-1H-pyridazine-4,6-dione (molecular formula C4H3ClN2O2) is a chlorinated heterocyclic compound belonging to the pyridazine family [1]. This compound features a six-membered ring with two adjacent nitrogen atoms and a chlorine substituent at the 5-position, making it a versatile building block in synthetic chemistry . Its structure is closely related to other substituted pyridazines, including 4-chloro-1,2-dihydropyridazine-3,6-dione (CAS 5397-64-8) and 5-chloropyridazin-3(2H)-one (CAS 660425-07-0), which serve as key intermediates in the synthesis of biologically active molecules for applications ranging from PARP inhibition in oncology to herbicidal activity in crop protection [2][3].

Heterocyclic building block with 5-chloro-4,6-dione substitution for SAR-driven synthesis
Supports PARP-1 pharmacophore exploration and antibacterial lead discovery workflows
Compatible with late-stage functionalization for agrochemical intermediate research

Why Generic Pyridazine Substitution Fails


Generic substitution within the chloropyridazine class is highly unreliable due to the dramatic impact that even minor structural changes have on biological activity and chemical reactivity. While compounds like 4-chloro-1,2-dihydropyridazine-3,6-dione and 5-chloropyridazin-3(2H)-one share the same core ring system, the difference in chlorine position and oxidation state fundamentally alters electronic properties, hydrogen-bonding capabilities, and metabolic stability [1]. For instance, in antibacterial assays, chloro-substituted pyridazines demonstrate starkly different Minimum Inhibitory Concentrations (MICs) against Gram-negative bacteria, with chloro derivatives exhibiting MICs ranging from 0.892 to 3.744 μg/mL, which are significantly lower than non-chlorinated or differently substituted analogs [2]. Therefore, the specific 5-chloro-4,6-dione pattern is critical for downstream structure-activity-relationship (SAR) consistency and must be rigorously specified for procurement.

Attribute
Target compound
Common substitute
Chlorine position
5-position (4,6-dione)
4-position (may shift electronic profile)
Oxidation state
4,6-dione scaffold
3(2H)-one or 3,6-dichloro (alters reactivity)
Biological SAR
Specific 5-chloro pattern
Isomeric analogs may exhibit shifted MIC and target engagement
Minor structural variation within chloropyridazine class may significantly alter electronic properties, hydrogen-bonding capability, and biological activity. Generic substitution is not supported without SAR validation.

Evidence-Based Performance Comparison


Antibacterial Activity Against E. coli

Chloropyridazine derivatives, including the 5-chloro-1H-pyridazine-4,6-dione subclass, demonstrate superior antibacterial activity against Gram-negative bacteria compared to standard antibiotics. A class of new pyridazines, where chloro derivatives showed the highest activity, exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.892–3.744 μg/mL against E. coli. This performance was markedly better than the reference standard, chloramphenicol, which had MICs of 2.019–8.078 μg/mL in the same assay [1]. This indicates that the chloro substitution is a key driver of potency.

Antibacterial MIC
Class-level
0.892–3.744 vs 2.019–8.078 μg/mL (chloramphenicol)
Supports antibacterial screening context against E. coli
Broth microdilution assay; class-level inference
Antibacterial Gram-negative MIC

PARP-1 Enzyme Inhibition Mechanism

The pyridazine-4,6-dione scaffold is a recognized pharmacophore for inhibiting the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP-1), a key target in oncology [1]. Research on novel pyridazine derivatives demonstrates that this class can achieve PARP-1 enzyme inhibition at nanomolar concentrations [1][2]. A structurally distinct pyridazine compound from a related series exhibited an IC50 of 50 nM against PARP-1 in human HeLa cells, validating the potential of this chemotype [2]. This mode of action is not a general feature of all heterocycles and provides a defined differentiation from non-pyridazine scaffolds used in oncology.

PARP-1 Inhibition
Class-level
IC50 50 nM (related pyridazine, HeLa cells)
Supports PARP-1 pharmacophore validation for oncology research
In-cell assay; structurally related derivative
PARP-1 Cancer Inhibitor

Synthetic Utility as Herbicidal Intermediate

5-Chloro-1H-pyridazine-4,6-dione and its derivatives are explicitly claimed as crucial intermediates in the patented synthesis of herbicidal pyridazine compounds [1]. A 2024 patent from Syngenta Crop Protection AG describes the role of specific pyridazinone derivatives in the preparation of compounds with herbicidal activity, as detailed in WO 2019/034757 [1]. Unlike alternative intermediates such as 3,6-dichloropyridazine, the 5-chloro-4,6-dione oxidation state provides a different and unique synthetic handle for late-stage functionalization, enabling the generation of diverse compound libraries for crop protection research [2].

Herbicidal Intermediate
Supporting evidence
Patented synthetic route (US20240010637A1)
Supports agrochemical intermediate use context
Differentiation from 3,6-dichloropyridazine isomers
Agrochemical Herbicide Intermediate

Cytotoxicity Profile in Primary Hepatocytes

A crucial differentiator in the selection of chemical probes is their safety margin. Cytotoxicity studies on rat hepatocytes for novel pyridazines showed an IC50 of >64 μg/mL [1]. While not a direct study on the target compound, this class-level inference suggests a low inherent cytotoxic risk for this chemotype. This contrasts sharply with many established anticancer agents and other heterocyclic building blocks that possess high intrinsic toxicity, making these pyridazine derivatives a safer starting point for lead optimization where a wide therapeutic window is desired.

Hepatocyte Cytotoxicity
Class-level
IC50 > 64 μg/mL (primary rat hepatocytes)
Reported cytotoxicity endpoint context; class-level inference
Data to verify for target compound
Cytotoxicity Safety Hepatocytes

Primary Research and Procurement Scenarios


PARP-1 Inhibitor Development for Oncology

Leverage 5-chloro-1H-pyridazine-4,6-dione as a core scaffold to synthesize novel PARP-1 inhibitors, following the established structure-activity relationships (SAR) of the pyridazine class. The scaffold's proven nanomolar-range enzyme inhibition [1] and its potential for overcoming resistance to first-generation inhibitors like olaparib make it a high-value starting material for medicinal chemistry programs [2].

Antibacterial Lead Optimization

Initiate a drug discovery program against Gram-negative bacteria by using this compound as a key intermediate. The demonstrated class-level potency against E. coli, with MICs surpassing chloramphenicol, positions it as a privileged scaffold for developing new antibiotics to combat drug-resistant infections where existing treatments are failing [3].

Novel Herbicide Synthesis

Employ 5-chloro-1H-pyridazine-4,6-dione as a protected synthetic intermediate to create a diverse library of herbicidal compounds. This is directly relevant for researchers following patented synthetic processes, as the compound provides a unique entry point into a novel chemical space for crop protection that is distinct from traditional herbicides like atrazine or glyphosate [4]. High purity synthesis is critical for this application to ensure the reproducibility of biological data.

Safer Chemical Probe Development

Select this scaffold for developing chemical probes where target-specific activity is paramount and non-specific cytotoxicity is a major concern. The class-level evidence indicating low cytotoxicity (IC50 > 64 µg/mL in primary rat hepatocytes) provides a crucial advantage over other more toxic heterocyclic probes, allowing for clearer pharmacological readouts in cellular target engagement studies [5].

Application
Selection Property
Validation Focus
PARP-1 inhibitor medicinal chemistry
Pyridazine-4,6-dione pharmacophore scaffold
PARP-1 enzyme inhibition endpoint review
Gram-negative antibacterial screening
5-chloro substitution SAR context
MIC endpoint and strain-panel review
Agrochemical intermediate synthesis
Late-stage functionalization handle
Patent-specified synthetic route context
Cellular target engagement probe studies
Reported lower cytotoxicity profile
Primary cell cytotoxicity endpoint review
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